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Compound of Interest

Compound Name: U-101958 maleate

CAS No.: 224170-09-6

Cat. No.: B1682657

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and

characterization of PNU-101958 maleate, a potent and selective dopamine D4 receptor

antagonist. The information presented herein is intended to serve as a detailed resource for

researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and

drug development.

Introduction
PNU-101958, chemically known as N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-

yloxy)pyridin-2-amine, is a high-affinity ligand for the dopamine D4 receptor. Its maleate salt

form is commonly utilized in research settings. The selective antagonism of the D4 receptor by

PNU-101958 has made it a valuable tool for investigating the physiological and pathological

roles of this receptor subtype, which is implicated in various neuropsychiatric disorders.
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The synthesis of PNU-101958 maleate involves a multi-step process, beginning with the

formation of the core pyridine structure followed by the introduction of the piperidine moiety and

subsequent salt formation.

Synthetic Pathway
The logical workflow for the synthesis of PNU-101958 free base is outlined below. This can be

followed by the straightforward formation of the maleate salt.

2-Chloro-3-hydroxypyridine
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Caption: Synthetic pathway for PNU-101958 maleate.
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Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-(isopropoxy)pyridine

To a solution of 2-chloro-3-hydroxypyridine in a suitable aprotic solvent such as

dimethylformamide (DMF), a slight excess of a base like sodium hydride is added portion-wise

at 0 °C. The mixture is stirred for 30 minutes, after which 2-bromopropane is added dropwise.

The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Upon

completion, the reaction is quenched with water and the product is extracted with an organic

solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The crude product is purified by column

chromatography.

Step 2: Synthesis of N-Methyl-3-(isopropoxy)pyridin-2-amine

2-Chloro-3-(isopropoxy)pyridine is dissolved in a suitable solvent such as ethanol in a sealed

vessel. An excess of a solution of methylamine in ethanol is added, and the mixture is heated

to a temperature of 100-120 °C for 24-48 hours. After cooling to room temperature, the solvent

is removed under reduced pressure. The residue is dissolved in an organic solvent and washed

with water to remove excess methylamine and any salts. The organic layer is dried and

concentrated to yield the desired product.

Step 3: Synthesis of N-(1-Benzylpiperidin-4-yl)-N-methyl-3-(isopropoxy)pyridin-2-amine (PNU-

101958 Free Base)

This step is achieved via a palladium-catalyzed Buchwald-Hartwig amination. In a reaction

vessel, N-methyl-3-(isopropoxy)pyridin-2-amine, 1-benzyl-4-aminopiperidine, a palladium

catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium

tert-butoxide) are combined in an anhydrous, deoxygenated solvent such as toluene. The

mixture is heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the

reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by

column chromatography to yield PNU-101958 as a free base.

Step 4: Preparation of PNU-101958 Maleate

The purified PNU-101958 free base is dissolved in a minimal amount of a suitable solvent,

such as ethanol or isopropanol. A solution of maleic acid (1 equivalent) in the same solvent is
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added dropwise with stirring. The resulting mixture is stirred for a period, during which the

maleate salt typically precipitates. The solid is collected by filtration, washed with a cold

solvent, and dried under vacuum to afford PNU-101958 maleate.

Characterization of PNU-101958 Maleate
Thorough characterization is essential to confirm the identity, purity, and structure of the

synthesized PNU-101958 maleate.

Physicochemical Properties
Property Value

Chemical Formula C₂₁H₂₉N₃O · C₄H₄O₄

Molecular Weight 455.55 g/mol

Appearance White to off-white solid

IUPAC Name
N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-

yloxy)pyridin-2-amine; (Z)-but-2-enedioic acid

Spectroscopic Data
The following table summarizes the expected spectroscopic data for PNU-101958 maleate.
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Technique Expected Data Summary

¹H NMR

Signals corresponding to the aromatic protons

of the pyridine and benzyl groups, the

isopropoxy methyl and methine protons, the N-

methyl protons, and the piperidine ring protons.

The maleate counterion will show a

characteristic singlet for the vinyl protons.

¹³C NMR

Resonances for all unique carbon atoms in the

PNU-101958 molecule and the maleate

counterion, including aromatic, aliphatic, and

carbonyl (from maleate) carbons.

Infrared (IR)

Characteristic absorption bands for N-H

stretching (if any residual amine), C-H stretching

(aromatic and aliphatic), C=C stretching

(aromatic), C-O stretching (ether), and

characteristic peaks for the carboxylate group of

the maleate salt.

Mass Spectrometry (MS)

The mass spectrum should show a prominent

peak corresponding to the molecular ion of the

free base [M+H]⁺ at m/z consistent with the

chemical formula C₂₁H₂₉N₃O.

Signaling Pathway
PNU-101958 acts as an antagonist at the dopamine D4 receptor, which is a G-protein coupled

receptor (GPCR). The canonical signaling pathway for the D4 receptor involves coupling to

Gαi/o proteins.
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Caption: PNU-101958 maleate antagonism of the D4 receptor signaling pathway.

Upon activation by dopamine, the D4 receptor promotes the dissociation of the Gαi/o subunit

from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP

subsequently decreases the activity of protein kinase A (PKA), thereby modulating the

phosphorylation of various downstream targets and altering cellular responses. PNU-101958,

by blocking the binding of dopamine to the D4 receptor, prevents this signaling cascade from

occurring.

Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of

PNU-101958 maleate. The experimental protocols and characterization data serve as a

valuable resource for researchers working with this important pharmacological tool. A thorough

understanding of its synthesis and properties is crucial for the accurate interpretation of

experimental results and for the development of novel therapeutic agents targeting the

dopamine D4 receptor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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